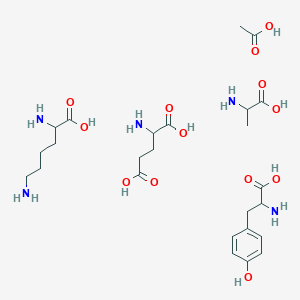

acetic acid,(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid,(2S)-2-aminopentanedioic acid,(2S)-2-aminopropanoic acid,(2S)-2,6-diaminohexanoic acid

Description

Properties

IUPAC Name |

acetic acid;2-amino-3-(4-hydroxyphenyl)propanoic acid;2-aminopentanedioic acid;2-aminopropanoic acid;2,6-diaminohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2.C2H4O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;1-2(3)4/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEAIOHRHQGZPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N5O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound in focus consists of acetic acid and several amino acids, including (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid, (2S)-2-aminopentanedioic acid, (2S)-2-aminopropanoic acid, and (2S)-2,6-diaminohexanoic acid. This analysis explores their biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Acetic Acid | CH₃COOH | Solvent, metabolic intermediate |

| (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | C₉H₁₃NO₃ | Antimicrobial activity against MRSA |

| (2S)-2-aminopentanedioic acid | C₅H₉N₃O₄ | Potential neuroprotective effects |

| (2S)-2-aminopropanoic acid | C₃H₇N₃O₂ | Role in protein synthesis |

| (2S)-2,6-diaminohexanoic acid | C₆H₁₄N₂O₂ | Involved in metabolic pathways |

1. Antimicrobial Properties

The derivative (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid has shown significant antimicrobial activity, particularly against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). In a study, derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL against various pathogens, indicating their potential as novel antimicrobial agents .

2. Neuroprotective Effects

(2S)-2-aminopentanedioic acid has been investigated for its neuroprotective properties. Research indicates that this compound may help mitigate neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

3. Protein Synthesis and Metabolism

(2S)-2-aminopropanoic acid plays a crucial role in protein synthesis as a building block of proteins. Its involvement in metabolic pathways is essential for maintaining cellular functions and overall metabolic health .

The mechanisms underlying the biological activities of these compounds include:

- Antimicrobial Activity : The presence of the hydroxyl group in (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid enhances its interaction with bacterial cell membranes, disrupting their integrity and leading to cell lysis .

- Neuroprotection : The neuroprotective effects are attributed to the ability of (2S)-2-aminopentanedioic acid to modulate glutamate levels, thereby preventing excitotoxicity in neurons .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, researchers evaluated the efficacy of various amino acid derivatives against biofilms formed by MRSA. The study revealed that certain combinations of acidic amino acids significantly inhibited biofilm formation and disrupted existing biofilms at concentrations as low as 20 mM .

Case Study 2: Neuroprotective Mechanisms

A study focused on the neuroprotective effects of (2S)-2-aminopentanedioic acid demonstrated its ability to reduce neuronal death in models of oxidative stress. The compound was shown to decrease reactive oxygen species levels and enhance cellular antioxidant defenses .

Scientific Research Applications

Healthcare and Pharmaceuticals

- Antiseptic Properties : Acetic acid is known for its effectiveness in disinfecting wounds. Studies have shown that dilute acetic acid solutions can effectively manage infections caused by antibiotic-resistant bacteria such as Pseudomonas aeruginosa .

- Drug Synthesis : It serves as a solvent and reagent in synthesizing active pharmaceutical ingredients (APIs), aiding in the production of various drugs through its reactivity .

Renewable Energy

- Biofuel Production : Acetic acid is pivotal in biofuel production processes involving acetogenic bacteria that convert biomass into ethanol. It acts as an intermediate, facilitating efficient biofuel operations .

- Microbial Fuel Cells : Emerging research indicates that acetic acid can be utilized as a feedstock for microbial fuel cells, presenting a cleaner alternative to traditional fuels .

Nanotechnology

- Graphene Synthesis : Acetic acid has been explored as a less corrosive alternative for removing metal catalysts during graphene production, making it a greener option compared to stronger acids .

- Polymer Modifications : It is used to modify polymer surfaces, enhancing properties such as hydrophilicity and mechanical strength in coatings and adhesives .

(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid (L-DOPA)

- Parkinson's Disease Treatment : L-DOPA is a critical precursor in dopamine synthesis and is widely used in treating Parkinson's disease, improving motor function in patients .

(2S)-2-Aminopentanedioic Acid (Glutamic Acid)

- Neurotransmission : Glutamic acid is the most abundant excitatory neurotransmitter in the brain, playing vital roles in cognitive functions such as learning and memory . Its derivatives are also used in various food products as flavor enhancers.

(2S)-2-Aminopropanoic Acid (Alanine)

- Protein Synthesis : Alanine is significant in protein synthesis and metabolism. Its role as a building block for proteins makes it crucial for various biological functions .

(2S)-2,6-Diaminohexanoic Acid (Lysine)

- Nutritional Supplementation : Lysine is essential for protein synthesis and is often included in dietary supplements to support muscle recovery and overall health .

Case Studies

Comparison with Similar Compounds

Acetic Acid

Acetic acid (CH₃COOH) is a simple carboxylic acid with a wide range of industrial and biochemical applications. It is a key component in vinegar and is used in synthesizing polymers, solvents (e.g., vinyl acetate), and pharmaceuticals.

(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid (L-Tyrosine)

This compound, commonly known as L-tyrosine, is an aromatic amino acid with a phenolic hydroxyl group. It is a proteinogenic amino acid involved in synthesizing neurotransmitters (e.g., dopamine) and hormones (e.g., thyroxine). Its structure features a chiral center at the second carbon (S-configuration) and a 4-hydroxyphenyl side chain .

(2S)-2-Aminopentanedioic Acid (L-Glutamic Acid)

L-Glutamic acid is a dicarboxylic amino acid with two carboxyl groups. It plays a central role in nitrogen metabolism, serves as a neurotransmitter in the central nervous system, and is a precursor for γ-aminobutyric acid (GABA). Its acidic side chain contributes to protein solubility and ionic interactions .

(2S)-2-Aminopropanoic Acid (L-Alanine)

L-Alanine is the smallest chiral amino acid, with a methyl group as its side chain. It is critical in the glucose-alanine cycle, facilitating nitrogen transport from muscles to the liver. Its simplicity makes it a common building block in peptide synthesis .

(2S)-2,6-Diaminohexanoic Acid (L-Lysine)

L-Lysine is a dibasic amino acid with an ε-amino group, making it essential for protein crosslinking (e.g., collagen) and enzyme catalysis. It is a key component in histone proteins and is often acetylated or methylated in post-translational modifications .

Comparison with Similar Compounds

Structural and Functional Differences

| Compound Name | Molecular Formula | Side Chain Features | Key Functions |

|---|---|---|---|

| Acetic Acid | C₂H₄O₂ | -COOH group | Solvent, precursor for polymers, drug counterion |

| L-Tyrosine | C₉H₁₁NO₃ | 4-Hydroxyphenyl group | Neurotransmitter synthesis, hormone production |

| L-Glutamic Acid | C₅H₉NO₄ | -CH₂CH₂COOH group | Neurotransmission, nitrogen metabolism, protein solubility enhancement |

| L-Alanine | C₃H₇NO₂ | -CH₃ group | Glucose-alanine cycle, peptide synthesis |

| L-Lysine | C₆H₁₄N₂O₂ | -(CH₂)₄NH₂ group | Protein crosslinking, enzyme catalysis, epigenetic regulation |

Physicochemical Properties

- Polarity: Acetic acid is highly polar due to its carboxyl group. L-Tyrosine has moderate polarity (hydroxyl and amino groups). L-Glutamic acid is the most polar (two carboxyl groups). L-Lysine’s ε-amino group increases its basicity and solubility at physiological pH .

- Chirality: All amino acids listed (except acetic acid) have an S-configuration at the α-carbon, critical for biological activity. Tyrosine and lysine have additional stereochemical complexity due to their side chains .

Research Findings

- Glatiramer Acetate : A copolymer of L-glutamic acid, L-alanine, L-tyrosine, and L-lysine acetate, used to treat multiple sclerosis. Its mechanism involves immune modulation by mimicking myelin basic protein .

- Tyrosine Derivatives : Sulfated tyrosine (e.g., tyrosine O-sulfate) is critical in protein-protein interactions and anticoagulant pathways .

Preparation Methods

Methanol Carbonylation

The Monsanto process (1960s) and Cativa process (1990s) dominate industrial acetic acid production. These methods use rhodium (Rh) or iridium (Ir) catalysts under high-pressure conditions:

Table 1: Key Catalytic Systems for Methanol Carbonylation

| Catalyst | Pressure (MPa) | Temperature (°C) | Selectivity (%) |

|---|---|---|---|

| Rh-Co (BASF) | 68 | 200 | 85 |

| Rh (Monsanto) | 3–6 | 150–200 | >99 |

| Ir (Cativa) | 30–50 | 180 | 98 |

Acetaldehyde Oxidation

This method involves oxidizing acetaldehyde () using oxygen or air:

Direct Conversion of CH4\text{CH}_4CH4 and CO2\text{CO}_2CO2

Emerging methods aim to synthesize acetic acid from methane () and carbon dioxide ():

Fermentative Production

Anaerobic fermentation using Clostridium species converts sugars to acetic acid:

(2S)-2-Amino-3-(4-Hydroxyphenyl)Propanoic Acid (L-Tyrosine)

Microbial Fermentation

Corynebacterium glutamicum and Escherichia coli are engineered for L-tyrosine overproduction:

Table 2: L-Tyrosine Production in Engineered Strains

| Strain | Genetic Modifications | Titer (g/L) | Yield (g/g Glucose) |

|---|---|---|---|

| E. coli T2 | ΔtyrR, aroG<sup>fbr</sup> | 0.70 | 0.14 |

| C. glutamicum | 3-Aminotyrosine resistance | 5.7 | 0.12 |

Enzymatic Synthesis

The β-subunit of tryptophan synthase (TmTyrS1) is engineered for phenol alkylation:

-

Mechanism : Nonnative para C–C bond formation using phenol and L-serine.

-

Efficiency : >30,000-fold rate enhancement via directed evolution.

(2S)-2-Aminopentanedioic Acid (L-Glutamic Acid)

Fermentation with Corynebacterium glutamicum

Table 3: L-Glutamic Acid Production Metrics

| Parameter | Value |

|---|---|

| Maximum Titer | 19.69 g/L |

| Optimal pH | 7.0 |

| Carbon Source | Glucose/Molasses |

Immobilized Cell Systems

Sodium alginate (2%) immobilization enhances reusability:

(2S)-2-Aminopropanoic Acid (L-Alanine)

Aerobic Fermentation

Anaerobic Fermentation

Table 4: L-Alanine Production Comparison

| Process | Titer (g/L) | Yield (g/g Glucose) |

|---|---|---|

| Aerobic (E. coli) | 120.8 | 0.88 |

| Anaerobic (E. coli) | 98.0 | 0.83 |

(2S)-2,6-Diaminohexanoic Acid (L-Lysine)

Industrial Fermentation

Corynebacterium glutamicum is optimized via:

Table 5: L-Lysine Production Performance

| Bioreactor Type | Titer (g/L) | Conversion (%) | Productivity (g/(L·h)) |

|---|---|---|---|

| Conventional | 185.3 | 74.57 | 2.57 |

| Oxygen-Enhanced | 208.36 | 83.30 | 2.78 |

Q & A

Basic Research Questions

Q. How can I verify the stereochemical purity of (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid in synthetic batches?

- Methodological Answer : Use chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric purity. Cross-reference with the InChIKey

NAHAKDRSHCXMBT-ZCFIWIBFSA-N(provided in InChI descriptors) to validate structural consistency . For synthetic intermediates, employ X-ray crystallography to resolve stereocenters, as demonstrated in peptide coupling reactions .

Q. What experimental protocols are recommended for isolating acetic acid derivatives in metabolic studies?

- Methodological Answer : Utilize microsphere solvent stacking (MSS) techniques in capillary electrophoresis to concentrate low-abundance acetic acid metabolites. Adjust pH to 3.5–4.0 to optimize ionization and minimize interference from co-eluting compounds .

Q. How can I distinguish (2S)-2-aminopentanedioic acid from its enantiomer in enzymatic assays?

- Methodological Answer : Apply enzymatic digestion with L-glutamate oxidase, which selectively reacts with the (S)-enantiomer. Monitor reaction kinetics via UV-Vis spectroscopy at 340 nm (NADH absorption) to quantify enantiomeric excess .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for (2S)-2,6-diaminohexanoic acid derivatives?

- Methodological Answer : Perform meta-analysis of structure-activity relationships (SAR) using computational tools like QSPR models. Focus on substituent effects at the ε-amino group; for example, acetylation reduces membrane permeability but enhances receptor specificity. Validate hypotheses via fluorescence polarization assays .

Q. How can quantum chemical calculations improve the synthesis of (2S)-2-aminopropanoic acid derivatives?

- Methodological Answer : Use density functional theory (DFT) to predict transition states in asymmetric synthesis. For instance, optimize reaction pathways for tert-butoxycarbonyl (Boc) protection by calculating activation energies of competing intermediates. Experimental validation via HPLC-MS can confirm predicted outcomes .

Q. What advanced techniques address low yields in solid-phase peptide synthesis (SPPS) involving (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid?

- Methodological Answer : Implement microwave-assisted SPPS with HATU/DIPEA coupling agents to enhance incorporation efficiency of sterically hindered residues. Monitor resin loading via Fmoc-deprotection kinetics (UV monitoring at 301 nm) .

Data Analysis and Experimental Design

Q. How should I design experiments to study acetic acid’s role in post-exercise glucose uptake?

- Methodological Answer : Use a double-blind crossover study with isotopically labeled ([¹³C]acetate) to track metabolic flux. Pair with hyperinsulinemic-euglycemic clamps to measure glucose disposal rates. Address inter-individual variability by normalizing data to baseline VO₂ max .

Q. What statistical approaches are robust for analyzing contradictory results in amino acid stability studies?

- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in stability assays. For accelerated degradation studies (e.g., pH/temperature stress), use Arrhenius plots with Bayesian inference to predict shelf-life confidence intervals .

Synthesis and Characterization Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.